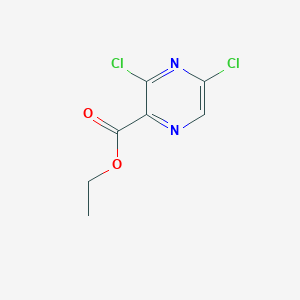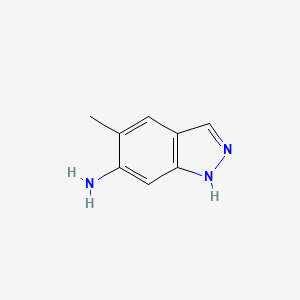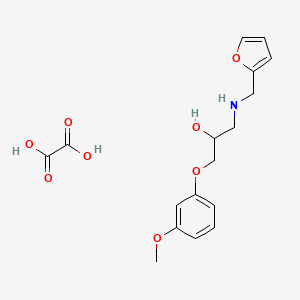
1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, an amino group, and a methoxyphenoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate typically involves multiple steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Synthesis of the Intermediate: The intermediate 3-(3-methoxyphenoxy)propan-2-ol can be synthesized by reacting 3-methoxyphenol with epichlorohydrin under basic conditions.
Coupling Reaction: The final step involves coupling the furan-2-ylmethylamine with the intermediate under appropriate conditions to form the desired compound. This step may require the use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the amino group may yield secondary amines.
Scientific Research Applications
1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-((Furan-2-ylmethyl)amino)-3-(4-methoxyphenoxy)propan-2-ol oxalate: Similar structure but with a different position of the methoxy group.
1-((Furan-2-ylmethyl)amino)-3-(3-chlorophenoxy)propan-2-ol oxalate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
1-(furan-2-ylmethylamino)-3-(3-methoxyphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4.C2H2O4/c1-18-13-4-2-5-14(8-13)20-11-12(17)9-16-10-15-6-3-7-19-15;3-1(4)2(5)6/h2-8,12,16-17H,9-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBGFZYDIDNJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CNCC2=CC=CO2)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
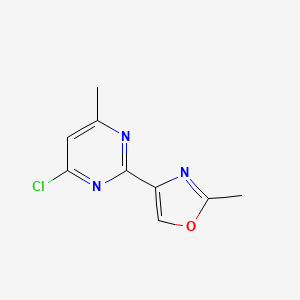
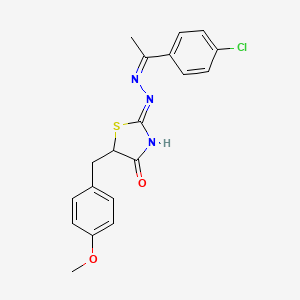
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2693022.png)


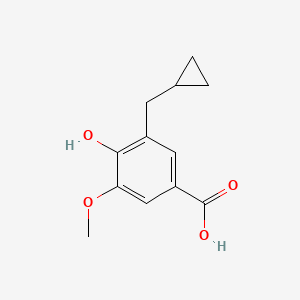
![2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2693031.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2693034.png)
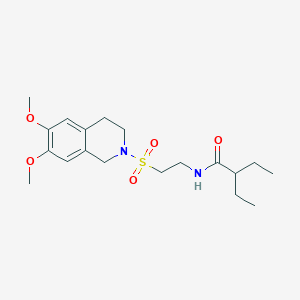
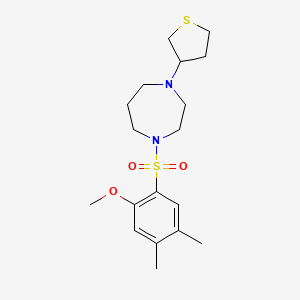
![3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2693038.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2693039.png)
